molecular formula C27H32O16 B600530 Kaempferol-3-O-glucorhamnoside CAS No. 40437-72-7

Kaempferol-3-O-glucorhamnoside

Cat. No.: B600530
CAS No.: 40437-72-7
M. Wt: 612.53
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Description

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside derived from the plant Thesium chinense Turcz. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases .

Mechanism of Action

Target of Action

Kaempferol-3-O-glucorhamnoside, a flavonoid derived from the plant Thesium chinense Turcz , primarily targets the MAPK and NF-κB pathways . These pathways play crucial roles in inflammatory responses .

Mode of Action

This compound interacts with its targets by inhibiting the MAPK and NF-κB pathways . This inhibition results in the suppression of inflammatory responses both in vitro and in vivo .

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, and controls various cellular activities, including gene expression, mitosis, differentiation, and cell survival/apoptosis . The NF-κB pathway plays a key role in regulating the immune response to infection .

Pharmacokinetics

It’s known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota will remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .

Result of Action

The administration of this compound effectively suppresses the expression of major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE2, and ameliorates lung edema . It also decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the respiratory system is constantly exposed to numerous noxious agents present in the atmospheric air, which have been associated with a wide variety of acute and chronic respiratory diseases . This compound has shown beneficial effects against these diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-glucorhamnoside can be synthesized using engineered microorganisms such as Escherichia coli. . This method allows for the production of this compound from glucose.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic hydrolysis. This method involves the use of β-glucosidase and α-L-rhamnosidase to hydrolyze kaempferol glycosides, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-glucorhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Comparison with Similar Compounds

Kaempferol-3-O-glucorhamnoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its bioavailability and biological activity. Similar compounds include:

These compounds share structural similarities with this compound but differ in their glycosylation patterns and specific biological activities.

Biological Activity

Kaempferol-3-O-glucorhamnoside (K3G) is a flavonoid glycoside derived from the plant Thesium chinense. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the current understanding of K3G's biological activity, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone, consisting of a 15-carbon structure with hydroxyl groups that contribute to its biological activity. The specific glycosidic linkages enhance its solubility and bioavailability, impacting its pharmacological effects.

Anti-inflammatory Activity

K3G has been shown to exhibit potent anti-inflammatory effects in various models. For instance, a study demonstrated that K3G significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in both in vitro and in vivo settings. The compound inhibited the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), pathways critical in inflammatory responses .

Case Study: Klebsiella pneumoniae Infection

In a model of Klebsiella pneumoniae infection, K3G administration prior to bacterial exposure resulted in decreased lung edema and reduced levels of reactive oxygen species (ROS), indicating its protective role against oxidative stress . This suggests that K3G could be a promising therapeutic agent for inflammatory diseases associated with bacterial infections.

Antioxidant Properties

K3G has demonstrated significant antioxidant capabilities. It effectively scavenges free radicals and reduces oxidative stress markers in various cell types. In studies involving LPS-stimulated microglial cells, K3G treatment led to decreased ROS production and improved cell viability, highlighting its neuroprotective potential .

Anticancer Potential

Emerging research indicates that K3G may play a role in cancer prevention and treatment. Its ability to inhibit the proliferation of cancer cells has been linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For example, K3G inhibited the growth of several cancer cell lines by inducing apoptosis and suppressing tumor growth factors .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Mechanism Outcome References
Anti-inflammatoryInhibition of NF-κB and MAPK pathwaysReduced cytokine levels (TNF-α, IL-6)
AntioxidantScavenging ROSDecreased oxidative stress in cells
AnticancerInduction of apoptosis; inhibition of cell proliferationSuppressed tumor growth in vitro
NeuroprotectiveModulation of inflammatory responses in microglial cellsImproved cell viability under stress conditions
AntimicrobialDisruption of bacterial membranes; inhibition of DNA gyraseReduced bacterial viability

Properties

CAS No.

40437-72-7

Molecular Formula

C27H32O16

Molecular Weight

612.53

Origin of Product

United States
Customer
Q & A

Q1: Has Kaempferol-3-O-glucorhamnoside demonstrated any other biological activities besides its potential antithrombotic effects?

A3: Yes, research suggests that this compound possesses anti-inflammatory properties. [] While the specific mechanisms remain to be fully elucidated, studies indicate that this compound might act by modulating inflammatory pathways, such as the MAPK and NF-κB pathways. These findings highlight the potential therapeutic value of this compound in addressing inflammatory conditions.

Q2: What is the source of this compound, and are there any ongoing efforts to understand its potential applications better?

A4: this compound has been identified in Cnidoscolus aconitifolius leaves ethanolic extract. [] This plant has a history of use in traditional medicine for its purported antithrombotic properties. Researchers are actively investigating the therapeutic potential of this compound and other bioactive compounds derived from this plant. Ongoing research focuses on understanding their mechanisms of action, safety profiles, and potential applications in developing novel therapeutic interventions for cardiovascular and inflammatory diseases.

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